

AMG 333 Clinical Trial Termination: A Technical Support Resource

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Compound of Interest

Compound Name: *Amg 333*

Cat. No.: *B15617505*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the available information regarding the termination of the clinical trials for **AMG 333**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The content is designed to assist researchers in understanding the challenges encountered during the development of this compound and to provide guidance for future experiments involving TRPM8 modulation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **AMG 333** clinical trials?

The Phase 1 clinical trials for **AMG 333**, identified as NCT01953341 and NCT02132429, were terminated due to the observation of adverse effects in study participants. These adverse events were considered to be on-target effects related to the mechanism of action of a TRPM8 antagonist. The most frequently reported side effects included an "intolerable hot sensation," paresthesia (tingling or prickling sensation), dysesthesia (abnormal and unpleasant sense of touch), and dysgeusia (distortion of the sense of taste).

Q2: What is the mechanism of action of **AMG 333**?

AMG 333 is a potent and selective antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons and is

responsible for the sensation of cold. By blocking the TRPM8 channel, **AMG 333** was investigated for its potential to treat migraines.

Q3: What were the intended therapeutic indications for **AMG 333**?

AMG 333 was being developed as a potential treatment for migraine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q4: Is there any publicly available quantitative data from the terminated clinical trials?

To date, specific quantitative data from the terminated Phase 1 clinical trials of **AMG 333**, such as the dose-escalation schedule, the frequency and severity of adverse events at different dosages, and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiles, have not been made publicly available. Early termination of the trials is the likely reason for the lack of published detailed clinical data.

Troubleshooting Guide for In Vitro and In Vivo Experiments with TRPM8 Antagonists

Researchers working with **AMG 333** or other TRPM8 antagonists may encounter challenges related to the on-target effects of these compounds. This guide provides troubleshooting suggestions for common issues.

Issue	Potential Cause	Troubleshooting Suggestions
Unexpected changes in animal body temperature in in vivo models.	TRPM8 channels are involved in thermoregulation. Antagonism of these channels can interfere with normal temperature sensation, leading to a perception of warmth and potentially compensatory physiological responses.	<ul style="list-style-type: none">- Monitor core body temperature of experimental animals closely and frequently.- Consider including control groups to assess the baseline effects of the vehicle and experimental procedures on body temperature.- Titrate the dose of the TRPM8 antagonist to find a therapeutic window that minimizes effects on thermoregulation.
Behavioral changes in animals, such as increased grooming or signs of discomfort.	The "hot sensation" observed in humans may manifest as signs of discomfort or altered behavior in animal models.	<ul style="list-style-type: none">- Implement a comprehensive behavioral scoring system to systematically assess for signs of distress.- Acclimatize animals to the experimental procedures to minimize stress-induced behaviors.- Use the lowest effective dose of the antagonist to mitigate off-target or exaggerated on-target effects.

Difficulty in translating preclinical efficacy to in vivo models.

The complex role of TRPM8 in different physiological processes can lead to discrepancies between in vitro potency and in vivo efficacy.

- Utilize multiple, well-validated in vivo models to assess the therapeutic potential of the compound. - Carefully consider the route of administration, formulation, and dosing regimen to optimize drug exposure at the target site. - Conduct thorough pharmacokinetic studies to correlate drug concentration with pharmacological effects.

Preclinical Data Summary

While clinical data is limited, preclinical studies provided the initial rationale for the development of **AMG 333**.

Parameter	Value	Species/System
IC50 (TRPM8 inhibition)	13 nM	Human
ED50 (Wet-Dog Shake Model)	1.14 mg/kg	Rat
ED50 (Cold Pressor Test)	1.10 mg/kg	Rat

Experimental Protocols

Cold Pressor Test (Rat Model)

This test is used to evaluate the pharmacodynamic effect of TRPM8 antagonists on the physiological response to a cold stimulus.

Materials:

- Wistar rats
- Plexiglass or stainless steel container

- Crushed ice and water
- Thermometer
- Blood pressure and heart rate monitoring system

Procedure:

- Anesthetize the rat (e.g., with urethane) and ensure a stable body temperature of approximately 37°C.
- Immerse one of the rat's hind paws into a container filled with a mixture of crushed ice and water, maintaining the temperature at 0-1°C.
- Record blood pressure and heart rate continuously before, during, and after the cold stimulus. The immersion period is typically 1-2 minutes.
- Administer the TRPM8 antagonist or vehicle and repeat the cold pressor test at various time points to assess the drug's effect on the cold-induced pressor response.

Icilin-Induced Wet-Dog Shake (WDS) Model (Rat Model)

This model is used to assess the in vivo potency of TRPM8 modulators. Icilin is a potent TRPM8 agonist that induces a characteristic shaking behavior.

Materials:

- Sprague-Dawley or Wistar rats
- Icilin solution (e.g., dissolved in a vehicle like DMSO and saline)
- Observation cage
- Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

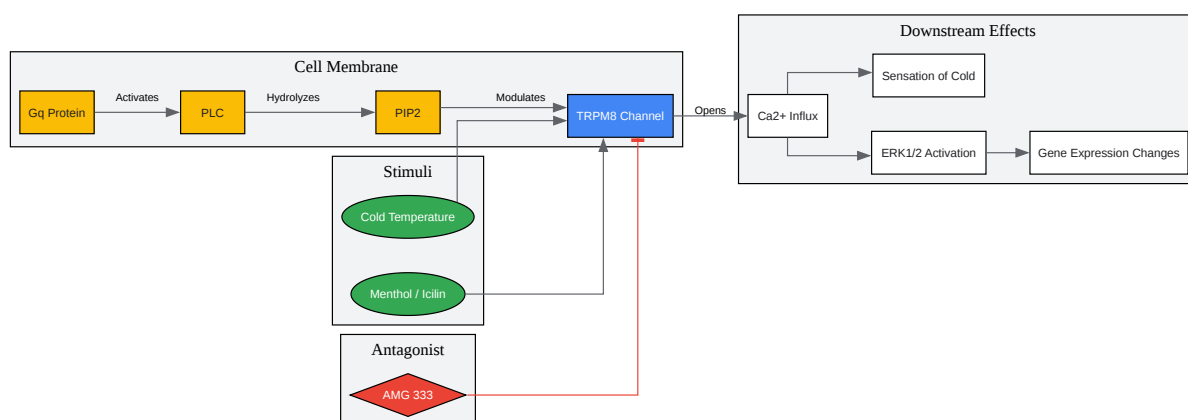
- Acclimatize the rats to the observation cages.

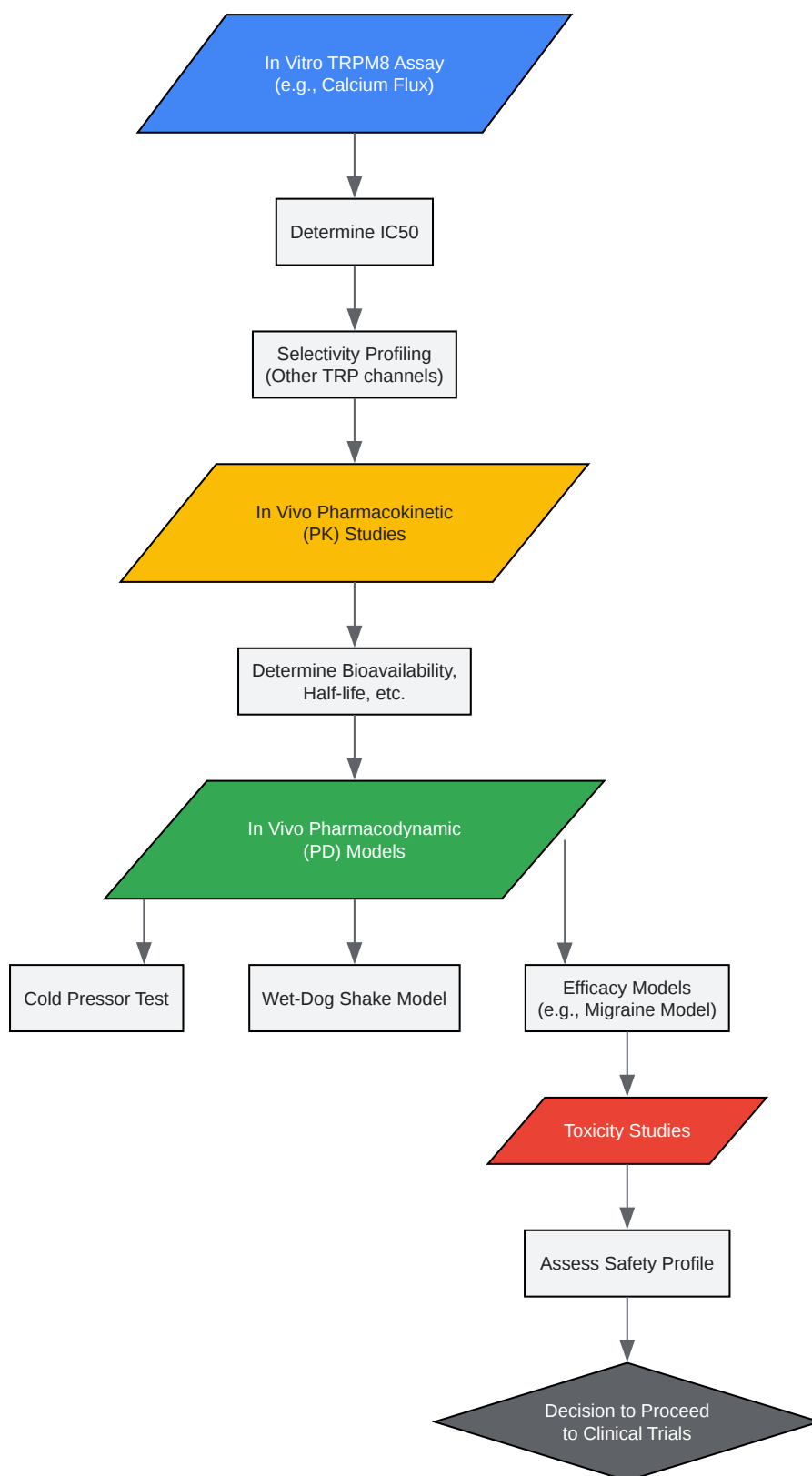
- Administer the TRPM8 antagonist or vehicle at a predetermined time before the icilin challenge.
- Inject icilin intraperitoneally (i.p.) at a dose known to reliably induce WDS (e.g., 2.5 mg/kg).
[4]
- Immediately after icilin injection, place the rat in the observation cage and record the number of wet-dog shakes for a defined period (e.g., 30-60 minutes).
- A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.
- Compare the frequency of WDS in the antagonist-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 ion channel. Antagonists like **AMG 333** block this pathway.





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